Dicyclohexylphosphinyl Chloride
Overview
Description
Dicyclohexylphosphinyl chloride is a chemical compound with the molecular formula C12H22ClOP. It is also known by other names such as dicyclohexylphosphinic chloride. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and material science .
Preparation Methods
Dicyclohexylphosphinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of dicyclohexylphosphine with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve high purity .
Chemical Reactions Analysis
Dicyclohexylphosphinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different phosphine derivatives.
Oxidation Reactions: It can be oxidized to form dicyclohexylphosphine oxide.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling
Common reagents used in these reactions include triethylamine, ethylene glycol, and lithium sulfide. The major products formed from these reactions are various phosphine ligands and phosphine oxides .
Scientific Research Applications
Dicyclohexylphosphinyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various ligands for catalysis.
Biology: It is used in the preparation of compounds that can interact with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as flame retardants .
Mechanism of Action
The mechanism of action of dicyclohexylphosphinyl chloride involves its ability to act as a ligand in coordination chemistry. It can form complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ion it interacts with .
Comparison with Similar Compounds
Dicyclohexylphosphinyl chloride can be compared with other similar compounds, such as:
Dicyclohexylchlorophosphine: Similar in structure but used in different types of reactions.
Diphenylphosphinic chloride: Another phosphinic chloride with different reactivity and applications.
Chlorodiphenylphosphine: Used in similar coupling reactions but with different steric and electronic properties .
These comparisons highlight the uniqueness of this compound in terms of its reactivity and the types of products it can form.
Properties
IUPAC Name |
[chloro(cyclohexyl)phosphoryl]cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYSIUYOULVHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15873-72-0 | |
Record name | Dicyclohexylphosphinyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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